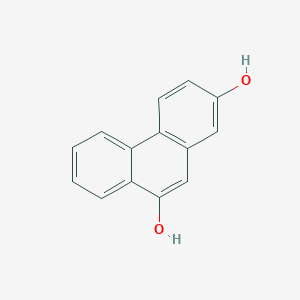

Phenanthrene-2,9-diol

Description

Structure

3D Structure

Properties

CAS No. |

364080-27-3 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

phenanthrene-2,9-diol |

InChI |

InChI=1S/C14H10O2/c15-10-5-6-11-9(7-10)8-14(16)13-4-2-1-3-12(11)13/h1-8,15-16H |

InChI Key |

JQMOAZUCUQQAQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C=C2O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene-2,9-diol

Disclaimer: Limited direct experimental data is available for Phenanthrene-2,9-diol. This guide provides a comprehensive overview of the parent compound, phenanthrene, and related diol isomers to serve as a reference for researchers. Theoretical and comparative data are included to guide future experimental work.

Introduction

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. Its derivatives, particularly hydroxylated forms, are of significant interest to researchers in medicinal chemistry, materials science, and environmental science due to their diverse biological activities and potential applications. This guide focuses on the physical and chemical properties of a specific isomer, this compound. Due to the scarcity of direct experimental data for this compound, this document also provides comparative data for the parent compound phenanthrene and other diol isomers, along with general experimental protocols that can be adapted for its synthesis and characterization.

Physical and Chemical Properties

Table 1: Physical Properties of Phenanthrene and Related Diols

| Property | Phenanthrene | Phenanthrene-9,10-diol | 1,9-Phenanthrenediol (Computed) | This compound (Predicted) |

| Molecular Formula | C₁₄H₁₀ | C₁₄H₁₀O₂ | C₁₄H₁₀O₂ | C₁₄H₁₀O₂ |

| Molecular Weight | 178.23 g/mol [1] | 210.23 g/mol | 210.23 g/mol | 210.23 g/mol |

| Melting Point | 99-101 °C | 146-148 °C | No Data | No Data |

| Boiling Point | 340 °C[1] | No Data | No Data | No Data |

| Appearance | Colorless, crystalline solid[1] | No Data | No Data | No Data |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.[1] | No Data | No Data | Expected to have low water solubility and good solubility in polar organic solvents. |

Table 2: Chemical and Spectroscopic Data of Phenanthrene

| Property | Data |

| CAS Number | 85-01-8[1] |

| ¹H NMR Spectroscopy | Multiple signals in the aromatic region (δ 7.5-8.8 ppm) |

| ¹³C NMR Spectroscopy | Multiple signals in the aromatic region (δ 122-132 ppm) |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic), C=C stretching (aromatic) |

| Mass Spectrometry (MS) | [M]+ at m/z 178 |

Note: Spectral data for this compound is not available. Researchers would need to perform experimental analysis to determine its characteristic spectral signatures.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, general methodologies for the synthesis of phenanthrene derivatives and their analysis can be adapted.

General Synthesis of Dihydroxyphenanthrenes

The synthesis of dihydroxyphenanthrenes can be approached through several general strategies, often involving the functionalization of a pre-existing phenanthrene core or the construction of the phenanthrene ring system from simpler precursors with the desired oxygen functionalities already in place.

One potential synthetic route could involve a dihydroxylation reaction of the corresponding phenanthrene starting material. General methods for dihydroxylation of alkenes, such as those using osmium tetroxide or potassium permanganate, could be explored, although the aromatic nature of phenanthrene makes direct dihydroxylation challenging and may require harsh reaction conditions.[2]

A more targeted approach would be to synthesize the phenanthrene skeleton with hydroxyl groups at the desired positions. This can be achieved through multi-step synthetic sequences. For instance, a common strategy for synthesizing functionalized phenanthrenes is the Pschorr cyclization.

Example General Workflow for Phenanthrene Derivative Synthesis:

Caption: General workflow for the synthesis of phenanthrene diols.

Analytical Characterization

The characterization of a synthesized this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the positions of the hydroxyl groups on the phenanthrene ring.[3][4]

-

Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band would indicate the hydroxyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula.

-

Melting Point Analysis: A sharp melting point would indicate the purity of the compound.

-

Chromatography: Techniques like HPLC would be used to assess purity and for purification.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of phenanthrenes and their hydroxylated metabolites exhibit a range of biological effects, including cytotoxicity and modulation of cellular signaling pathways.[5][6]

Phenanthrene and its derivatives have been shown to possess cytotoxic properties against various cancer cell lines.[5][6][7] The mechanism of this cytotoxicity is often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Some studies have indicated that phenanthrene can modulate signaling pathways involved in inflammation and cell survival. For example, phenanthrene has been shown to activate the PI3K/AKT and NF-κB signaling pathways in A549 lung cancer cells.[6]

Potential Signaling Pathway Modulation by Phenanthrene Derivatives:

Caption: Potential signaling cascade affected by phenanthrene derivatives.

Conclusion

This compound represents an understudied molecule with potential for further investigation by researchers in drug discovery and materials science. This guide provides a foundational understanding by summarizing the known properties of related compounds and outlining general experimental approaches. The synthesis and characterization of this compound, followed by screening for biological activity, could reveal novel properties and applications. The provided methodologies and comparative data serve as a valuable resource for initiating such research endeavors. Further computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could also help in predicting the biological activities of this and other phenanthrenediol isomers.[8][9]

References

- 1. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. NMR spectroscopy of hydroxy protons of 3,4-disubstituted methyl α-D-galactopyranosides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of copper on the cytotoxicity of phenanthrene and 9,10-phenanthrenequinone to the human placental cell line, JEG-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular docking, network pharmacology, and QSAR modelling studies of benzo[c]phenanthridines - novel antileishmaniasis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Phenanthrene-2,9-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenanthrene-2,9-diol, a polycyclic aromatic hydrocarbon derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a representative spectroscopic profile based on data from closely related phenanthrene analogs. The methodologies and expected spectral characteristics detailed herein serve as a valuable resource for the synthesis, identification, and characterization of this compound and similar compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy of this compound. These values are illustrative and based on the analysis of similar phenanthrene derivatives.

Table 1: Representative ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.5 - 10.0 | s | - | 2H | Ar-OH |

| 8.5 - 8.7 | m | - | 2H | Ar-H |

| 7.8 - 8.0 | d | 8.0 - 9.0 | 2H | Ar-H |

| 7.6 - 7.8 | m | - | 2H | Ar-H |

| 7.2 - 7.4 | dd | 8.0 - 9.0, 2.0 - 3.0 | 2H | Ar-H |

Table 2: Representative ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 155 | C-OH |

| 130 - 135 | Quaternary C |

| 125 - 130 | CH |

| 120 - 125 | CH |

| 115 - 120 | CH |

| 105 - 110 | CH |

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 1600 - 1650 | Medium | C=C stretch (aromatic) |

| 1450 - 1550 | Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 800 - 900 | Strong | C-H bend (out-of-plane) |

Table 4: Representative UV-Vis Absorption Data for this compound (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ~255 | 50,000 - 70,000 |

| ~275 | 40,000 - 60,000 |

| ~300 | 10,000 - 20,000 |

| ~350 | 500 - 2,000 |

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid State (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr pellet): A few milligrams of the sample are finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. An accumulation of 16-32 scans is common to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). The stock solution is then diluted to a concentration that results in an absorbance value between 0.1 and 1.0 at the λmax.

Data Acquisition: A matched pair of quartz cuvettes is used. One cuvette is filled with the pure solvent (blank), and the other with the sample solution. The spectrum is recorded over a range of approximately 200-800 nm.

Data Processing: The instrument automatically subtracts the absorbance of the blank from the sample spectrum. The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a phenanthrene derivative like this compound.

Caption: A flowchart illustrating the general steps from synthesis to the final characterization of a chemical compound.

The Historical Unveiling of Phenanthrene: From Coal Tar's Depths to Synthetic Routes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, has a rich history intertwined with the rise of organic chemistry in the 19th century. Its discovery and subsequent structural elucidation laid the groundwork for understanding a vast class of compounds, some with significant biological activity, including steroids and alkaloids. This technical guide provides a comprehensive overview of the historical discovery, isolation, and early synthetic methodologies related to phenanthrene and its derivatives, tailored for professionals in the chemical and pharmaceutical sciences.

The Dawn of Discovery: Phenanthrene from Coal Tar

Phenanthrene was first isolated in 1872 from the "anthracene oil" fraction of coal tar, a complex mixture of organic compounds obtained from the destructive distillation of coal. The discovery is credited to two independent groups of chemists: Carl Graebe, and Rudolf Fittig with his student Eugen Ostermayer.[1]

The "anthracene oil" or "green oil" fraction of coal tar is a distillate boiling between approximately 270°C and 360°C.[2] This fraction is a rich source of several aromatic hydrocarbons, with phenanthrene being a significant component.

Table 1: Typical Composition of Anthracene Oil from Coal Tar

| Component | Concentration Range (%) |

| Phenanthrene | 20 - 40 |

| Anthracene | 20 - 35 |

| Carbazole | 12 - 20 |

| Acenaphthene, Fluorene, etc. | Remainder |

Source: Adapted from historical analyses of coal tar fractions.

Early Isolation and Purification Protocols

The initial isolation of phenanthrene by 19th-century chemists was a meticulous process involving fractional distillation and recrystallization. While the precise, step-by-step protocols from the original publications are not fully detailed in modern summaries, the general approach can be reconstructed based on the common laboratory practices of the era.

Experimental Protocol: Historical Isolation of Phenanthrene from Coal Tar

-

Fractional Distillation of Coal Tar:

-

Crude coal tar was subjected to fractional distillation in large iron retorts.

-

Different fractions were collected based on their boiling ranges. The fraction boiling above 270°C, known as "anthracene oil" or "green oil," was collected.[2]

-

-

Initial Crystallization:

-

The hot anthracene oil was allowed to cool in large, shallow pans.

-

A semi-solid crystalline mass, often referred to as "anthracene cake," would form. This cake was a mixture of phenanthrene, anthracene, carbazole, and other high-boiling aromatic compounds.

-

-

Pressing and Centrifugation:

-

The crude crystalline cake was subjected to pressing (often in hydraulic presses) or centrifugation to remove the remaining liquid oils.

-

-

Fractional Crystallization from Solvents:

-

The pressed cake was then treated with a solvent. Ethanol was a commonly used solvent in the 19th century for the recrystallization of aromatic compounds.

-

The mixture was heated to dissolve the solids and then allowed to cool slowly.

-

Phenanthrene, being more soluble in ethanol than anthracene, would remain in the mother liquor while a significant portion of the anthracene crystallized out first.

-

The mother liquor was decanted and concentrated by evaporation of the solvent.

-

Upon further cooling, a crystalline fraction enriched in phenanthrene would precipitate.

-

This process of fractional crystallization was repeated multiple times to achieve a higher purity of phenanthrene.

-

-

Purification via Picrate Formation (a common 19th-century technique):

-

To achieve higher purity, the enriched phenanthrene fraction was often dissolved in a suitable solvent (like benzene or ethanol) and treated with a saturated solution of picric acid.

-

Phenanthrene forms a characteristic crystalline picrate adduct.

-

This adduct was isolated by filtration and then decomposed, typically by treatment with a base (like ammonia), to regenerate the pure phenanthrene. The picric acid would be removed as the ammonium salt.

-

Diagram 1: Historical Isolation of Phenanthrene from Coal Tar

Caption: Workflow for the 19th-century isolation of phenanthrene.

The Rise of Synthetic Phenanthrenes

Following its isolation and structural elucidation, chemists sought to develop synthetic routes to phenanthrene and its derivatives. These syntheses were crucial for confirming the structure of the natural product and for accessing novel phenanthrene-based compounds.

Bardhan-Sengupta Phenanthrene Synthesis (1932)

The Bardhan-Sengupta synthesis is a classic and versatile method for the preparation of phenanthrene and its derivatives.[3][4][5]

Experimental Protocol: Bardhan-Sengupta Synthesis

-

Condensation: A suitable cyclic β-ketoester (e.g., ethyl cyclohexanone-2-carboxylate) is condensed with an appropriate β-arylethyl halide (e.g., β-phenylethyl bromide) in the presence of a base (e.g., potassium ethoxide).[6]

-

Hydrolysis and Decarboxylation: The resulting condensation product is subjected to acidic hydrolysis and decarboxylation to yield a γ-aryl-γ-cyclohexyl-butyric acid.

-

Cyclization: The butyric acid derivative is cyclized using a dehydrating agent, typically phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid, to form an octahydrophenanthrene derivative.

-

Dehydrogenation: The final step involves the dehydrogenation (aromatization) of the hydro-phenanthrene derivative, classically achieved by heating with selenium or palladium on charcoal, to yield the phenanthrene product.

Diagram 2: Bardhan-Sengupta Phenanthrene Synthesis

Caption: Key stages of the Bardhan-Sengupta synthesis.

Haworth Phenanthrene Synthesis (1932)

The Haworth synthesis provides another important route to phenanthrene and its derivatives, starting from naphthalene.[7][8][9]

Experimental Protocol: Haworth Synthesis

-

Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., nitrobenzene). This reaction yields a mixture of isomeric naphthoylpropionic acids.

-

Reduction: The keto group of the naphthoylpropionic acid is reduced to a methylene group, typically via a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine and a strong base). This forms a γ-naphthylbutyric acid.

-

Ring Closure: The γ-naphthylbutyric acid is cyclized by treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to form a tetrahydrophenanthrone.

-

Second Reduction: The carbonyl group of the tetrahydrophenanthrone is reduced to a methylene group, again using a Clemmensen or Wolff-Kishner reduction, to give a tetrahydrophenanthrene.

-

Dehydrogenation: The final aromatization to the phenanthrene is achieved by dehydrogenation, for example, by heating with selenium or palladium on charcoal.

Diagram 3: Haworth Phenanthrene Synthesis

Caption: The multi-step process of the Haworth synthesis.

Pschorr Phenanthrene Synthesis (1896)

The Pschorr synthesis is an intramolecular cyclization reaction that utilizes a diazonium salt intermediate to form the phenanthrene ring system.[10][11]

Experimental Protocol: Pschorr Synthesis

-

Perkin Reaction: An o-nitrobenzaldehyde is condensed with a phenylacetic acid derivative in the presence of a base (e.g., sodium acetate) and acetic anhydride to form an α-phenyl-o-nitrocinnamic acid.

-

Reduction: The nitro group of the cinnamic acid derivative is reduced to an amino group, typically using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Diazotization: The resulting amino group is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).

-

Intramolecular Cyclization: The diazonium salt is then decomposed, usually in the presence of a copper catalyst (Gattermann reaction conditions), to induce an intramolecular radical cyclization, forming a phenanthrene-9-carboxylic acid.

-

Decarboxylation (if required): If the parent phenanthrene is desired, the carboxylic acid group at the 9-position can be removed by heating.

Diagram 4: Pschorr Phenanthrene Synthesis

Caption: The synthetic pathway of the Pschorr synthesis.

Physicochemical Properties of Phenanthrene

The accurate characterization of phenanthrene's physical and chemical properties was essential for its identification and for understanding its behavior.

Table 2: Physicochemical Properties of Phenanthrene

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀ | [3] |

| Molar Mass | 178.23 g/mol | [3] |

| Appearance | Colorless to yellowish crystalline solid | [3][12] |

| Melting Point | 101 °C | [3] |

| Boiling Point | 340 °C | [12] |

| Solubility in Water | 1.15 mg/L at 25 °C | [12] |

| Solubility in Organic Solvents | Soluble in benzene, diethyl ether, and acetic acid | [12] |

| Density | 1.18 g/cm³ at 25 °C | [12] |

| Delocalization Energy | 387 kJ/mol | [12] |

Conclusion

The journey of phenanthrene from its discovery in the complex matrix of coal tar to its elegant construction through various named reactions is a testament to the ingenuity of early organic chemists. The development of isolation techniques like fractional distillation and crystallization, and the advent of synthetic methodologies such as the Bardhan-Sengupta, Haworth, and Pschorr syntheses, not only provided access to this important aromatic scaffold but also significantly advanced the field of organic chemistry. For today's researchers, understanding this historical context provides a valuable perspective on the foundations of modern synthetic and medicinal chemistry.

References

- 1. rudolf-werner-soukup.at [rudolf-werner-soukup.at]

- 2. 1911 Encyclopædia Britannica/Coal-Tar - Wikisource, the free online library [en.wikisource.org]

- 3. Phenanthrene synthesis [quimicaorganica.org]

- 4. ias.ac.in [ias.ac.in]

- 5. 374. Resin acids. Part I. Synthesis of phenanthrene hydrocarbons derived from d-pimaric acid, and a new route to phenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. zenodo.org [zenodo.org]

- 7. chemistry-online.com [chemistry-online.com]

- 8. 145. Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. 317. Synthesis of alkylphenanthrenes. Part III. 1 : 2 : 7-, 1 : 3 : 7-, and 1 : 6 : 7-Trimethylphenanthrenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. rudolf-werner-soukup.at [rudolf-werner-soukup.at]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Phenanthren – Wikipedia [de.wikipedia.org]

The Natural Occurrence of Phenanthrene Diols in Plants and Fungi: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene diols and their derivatives represent a significant class of naturally occurring aromatic compounds with a diverse range of biological activities. Primarily found in the plant kingdom, especially within the Orchidaceae family, these compounds are also produced through the metabolic action of certain fungi. Their cytotoxic, antimicrobial, and anti-inflammatory properties have positioned them as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of phenanthrene diols, detailing their sources, biosynthesis, and methods for their isolation and characterization. Quantitative data is summarized for comparative analysis, and key experimental and biological pathways are visualized to facilitate a deeper understanding of these valuable natural products.

Introduction

Phenanthrenes are a class of polycyclic aromatic hydrocarbons built upon a three-ring aromatic core. Their hydroxylated derivatives, particularly diols and polyhydroxylated forms (phenanthrenoids), are specialized secondary metabolites found in select plant families and microorganisms.[1] The Orchidaceae family stands out as the most prolific source, producing a remarkable diversity of these compounds.[2][3] Phenanthrenes from orchids and other plants are typically formed through the oxidative coupling of stilbene precursors, a pathway distinct from the metabolism of phenanthrene by fungi, which often involves the detoxification of environmental pollutants.[2] The significant biological activities exhibited by these compounds, ranging from anticancer to antimicrobial effects, underscore their importance as lead structures in pharmaceutical research.[3][4]

Natural Occurrence of Phenanthrene Diols

Phenanthrene diols are not widespread in nature but are concentrated in specific taxa. Their distribution is a key area of chemotaxonomic study.

Occurrence in Plants

The vast majority of naturally occurring phenanthrene diols have been isolated from higher plants. The Orchidaceae family is the richest source, with over 400 phenanthrene-type compounds identified from more than 100 orchid species.[3] Other plant families known to produce these compounds include Juncaceae (Rush family), Dioscoreaceae (Yam family), and Combretaceae.[1][2]

| Plant Family | Representative Genera | Plant Part |

| Orchidaceae | Dendrobium, Bletilla, Eulophia, Coelogyne, Aerides | Stems, Tubers (Rhizomes), Whole Plant |

| Juncaceae | Juncus | Whole Plant |

| Dioscoreaceae | Dioscorea (e.g., Tamus communis) | Rhizomes |

The following table summarizes quantitative data for the extraction and isolation of representative phenanthrene diols and related derivatives from various plant sources.

| Compound Name | Plant Source | Plant Part | Starting Material (Dry Wt.) | Yield | Reference |

| Ethyl Acetate Extract | Aerides rosea | Stems | 100 g | 3.22 g (3.22%) | [5] |

| Methanolic Extract | Aerides rosea | Stems | 100 g | 4.88 g (4.88%) | [5] |

| 2-methoxy-9,10-dihydrophenanthrene-4,5-diol | Dendrobium virgineum | Whole Plant | 2.7 kg | 5 mg (~0.00018%) | [6] |

| 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol | Eulophia ochreata | Tubers | N/A | Isolated from 4.9 g of crude extract | [7] |

| 5,7-Dimethoxyphenanthrene-2,6-diol | Eulophia ochreata | Tubers | N/A | Isolated from 4.9 g of crude extract | [7] |

| Nudol (2,7-dihydroxy-3,4-dimethoxyphenanthrene) | Eulophia nuda | Tubers | N/A | N/A | [8] |

| Aerosanthrene (5-methoxyphenanthrene-2,3,7-triol) | Aerides rosea | Stems | 100 g | Microgram quantities | [5] |

| Aerosin (3-methoxy-9,10-dihydro-2,5,7-phenanthrenetriol) | Aerides rosea | Stems | 100 g | Microgram quantities | [5] |

Occurrence in Fungi

The occurrence of phenanthrene diols in fungi typically results from the metabolism of phenanthrene, a common environmental polycyclic aromatic hydrocarbon (PAH). Fungi utilize monooxygenase and epoxide hydrolase enzyme systems to detoxify phenanthrene by converting it into more polar and excretable trans-dihydrodiols. This process is a key step in the environmental biodegradation of PAHs.

Several fungal species have been identified for their ability to carry out this biotransformation.

| Fungal Species | Metabolite(s) Produced | Key Finding |

| Cunninghamella elegans | phenanthrene trans-1,2-dihydrodiol, phenanthrene trans-9,10-dihydrodiol | Produces a variable mixture of 1R,2R and 1S,2S enantiomers. |

| Syncephalastrum racemosum | phenanthrene trans-3,4-dihydrodiol, phenanthrene trans-9,10-dihydrodiol | Produces a 68:32 mixture of 3R,4R and 3S,4S enantiomers. |

| Phanerochaete chrysosporium | phenanthrene trans-3,4-dihydrodiol, phenanthrene trans-9,10-dihydrodiol | Produces optically pure 3R,4R enantiomer. |

Biosynthesis and Biological Activity

Biosynthesis in Plants

In plants, the biosynthesis of most phenanthrenes and their diol derivatives is believed to proceed via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid. Through subsequent steps involving the addition of malonyl-CoA units, a stilbene or bibenzyl (dihydrosilbene) precursor is formed. The final key step is an intramolecular oxidative coupling (cyclization) of the stilbenoid precursor to generate the phenanthrene or 9,10-dihydrophenanthrene scaffold.[2] Subsequent enzymatic modifications such as hydroxylation, methylation, and glycosylation create the vast diversity of naturally occurring phenanthrenoids.

Biological Activity and Signaling

Phenanthrene diols isolated from plants have demonstrated a wide spectrum of pharmacological activities. While the precise molecular targets and signaling pathways are not fully elucidated for many of these compounds, their observed biological effects are significant. Key reported activities include cytotoxic effects against various cancer cell lines, antimicrobial activity against pathogenic bacteria, and anti-inflammatory properties through the inhibition of inflammatory mediators.[1][4]

Experimental Protocols

The isolation and identification of phenanthrene diols from natural sources follow a well-established phytochemical workflow. The protocol involves extraction, partitioning, chromatographic separation, and spectroscopic structure elucidation.

Detailed Protocol: Isolation from Dendrobium virgineum

The following protocol is adapted from the methodology used for the isolation of dihydrophenanthrene diols from Dendrobium virgineum.[6]

-

Plant Material Preparation: The whole plant of D. virgineum (2.7 kg) is air-dried and powdered.

-

Extraction: The powdered material is extracted three times with methanol (20 L per extraction) at room temperature. The solvent is then evaporated under vacuum to yield a crude methanol extract (297 g).

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned with ethyl acetate (EtOAc). This step separates compounds based on polarity, concentrating the semi-polar phenanthrenes in the EtOAc fraction. Evaporation of the solvent yields the crude EtOAc extract (95 g).

-

Initial Chromatographic Fractionation: The EtOAc extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column. A gradient of acetone in hexane is used as the mobile phase to yield several primary fractions (e.g., Fractions A-F).

-

Column Chromatography: A selected primary fraction (e.g., Fraction B, 12.3 g) is further separated by silica gel column chromatography, again using an acetone-hexane gradient, to yield sub-fractions (e.g., B-I to B-V).

-

Size-Exclusion Chromatography: Sub-fraction B-II (2.5 g) is passed through a Sephadex LH-20 column with methanol as the eluent. This step separates molecules based on size and helps remove polymeric impurities.

-

Final Purification: The resulting fractions are purified by preparative High-Performance Liquid Chromatography (HPLC) or further silica gel column chromatography with an EtOAc-hexane gradient to yield pure compounds, such as 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (5 mg).

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Conclusion and Future Perspectives

Phenanthrene diols from plants and fungi are a structurally diverse and biologically significant class of natural products. The Orchidaceae family remains the most important plant source, offering a vast chemical space for the discovery of novel compounds. While fungi are primarily involved in the metabolic degradation of phenanthrene, their enzymatic machinery could be harnessed for biotechnological applications, such as the stereoselective synthesis of specific diol enantiomers. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways modulated by these compounds to fully realize their therapeutic potential. Furthermore, the development of sustainable production methods, including plant cell culture or metabolic engineering, will be crucial for providing a reliable supply of these valuable molecules for advanced preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NUDOL, A PHENANTHRENE OF THE ORCHIDS EULOPHIA-NUDA, ERIA-CARINATA AND ERIA-STRICTA | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Substituted Phenanthrenes: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Substituted phenanthrenes, a class of polycyclic aromatic hydrocarbons, have emerged as a promising scaffold in medicinal chemistry. Their rigid, planar structure allows for diverse functionalization, leading to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of substituted phenanthrenes, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities of Substituted Phenanthrenes

Phenanthrene derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, ranging from DNA intercalation to the inhibition of key signaling pathways involved in cell proliferation and survival.[1]

Quantitative Anticancer Data

The cytotoxic efficacy of substituted phenanthrenes is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of substituted phenanthrenes against various cancer cell lines.

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | 3-COOCH3, 8-CH3, 9,10-dione | Caco-2 (Colon) | 0.97 (µg/mL) | [2] |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | 3-COOCH3, 8-CH3, 9,10-dione | Hep-2 (Epithelial) | 2.81 (µg/mL) | [2] |

| Phenanthrene Imidazole (MF63) | Imidazole substitution | A549 (Lung) | 0.42 | [3] |

| Compound 1 (from Bletilla striata) | Biphenanthrene | A549 (Lung) | < 10 | [4] |

| Compound 2 (from Bletilla striata) | Biphenanthrene | A549 (Lung) | < 10 | [4] |

| 6-Methoxycoelonin | 6-OCH3 | UACC-62 (Melanoma) | 2.59 | [1] |

| Calanquinone A | 3-OCH3, 5-OH, 1,4-dione | Various | 0.08 - 1.06 (µg/mL) | [1] |

| Denbinobin | 3-OCH3, 5-OH, 1,4-dione | Various | 0.08 - 1.06 (µg/mL) | [1] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Signaling Pathways in Anticancer Activity

Substituted phenanthrenes exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways are prominent targets.

1.2.1. MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that transmits extracellular signals to the cell nucleus, influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] Certain phenanthrene derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Figure 1: Simplified MAPK signaling pathway and points of inhibition by substituted phenanthrenes.

1.2.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation.[6] Some phenanthrene-based compounds have been found to suppress the NF-κB pathway, thereby promoting apoptosis in cancer cells.[6]

Figure 2: Simplified NF-κB signaling pathway and a potential point of inhibition by substituted phenanthrenes.

Experimental Protocols for Anticancer Activity

1.3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted phenanthrene compounds and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

1.3.2. Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration in vitro.

-

Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

-

Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

-

Compound Treatment: Treat the cells with the test compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).

-

Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Figure 3: Experimental workflow for the wound healing assay.

Antimicrobial Activities of Substituted Phenanthrenes

Several substituted phenanthrenes have been reported to possess antibacterial and antifungal properties. The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 2,3,8-trihydroxy-4,6-dimethoxyphenanthrene | 2,3,8-tri-OH, 4,6-di-OCH3 | Pseudomonas aeruginosa | 160 | [2] |

| Juncuenin B | - | Staphylococcus aureus (MSSA) | 15.1 (µM) | |

| Juncuenin B | - | Staphylococcus aureus (MRSA) | 15.1 (µM) | |

| Dehydrojuncuenin B | - | Staphylococcus aureus (MSSA) | 15.3 (µM) | |

| Dehydrojuncuenin B | - | Staphylococcus aureus (MRSA) | 15.3 (µM) |

Experimental Protocol for Antimicrobial Activity

2.2.1. Broth Microdilution Assay for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the substituted phenanthrene compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activities of Substituted Phenanthrenes

Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer and autoimmune disorders. Substituted phenanthrenes have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory markers, with IC50 values indicating the concentration for 50% inhibition.

| Compound | Assay | IC50 (µM) | Reference |

| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | NO production in RAW264.7 cells | 0.7 | |

| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | NO production in RAW264.7 cells | 41.5 | |

| Phenanthrene imidazole (MF63) | Human whole blood PGE2 production | 1.3 | [3] |

Experimental Protocols for Anti-inflammatory Activity

3.2.1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the substituted phenanthrene for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation: Calculate the percentage of NO inhibition and determine the IC50 value.

3.2.2. ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Addition: Add cell culture supernatants (from cells treated with the phenanthrene compound and an inflammatory stimulus) to the wells.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-HRP).

-

Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.

Conclusion and Future Directions

Substituted phenanthrenes represent a versatile and promising class of compounds with significant potential in drug discovery. The data and protocols presented in this guide highlight their potent anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on elucidating the precise molecular targets of these compounds to enable rational drug design and optimization. Further exploration of their structure-activity relationships will be crucial for developing derivatives with enhanced potency and selectivity. The detailed experimental methodologies provided herein will serve as a valuable resource for researchers aiming to investigate and harness the therapeutic potential of this fascinating class of molecules.

References

- 1. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. doaj.org [doaj.org]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Phenanthrene Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of phenanthrene derivatives, focusing on their synthesis, therapeutic applications, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Phenanthrene Derivatives

The synthesis of the phenanthrene core and its derivatives can be achieved through various methods, with photochemical reactions and palladium-catalyzed cross-coupling reactions being among the most prevalent.

Photocyclization of Stilbene Derivatives

A classic and widely utilized method for synthesizing phenanthrenes is the photocyclization of stilbene precursors. This reaction typically proceeds via a 6π-electrocyclization mechanism under UV irradiation, followed by an oxidative aromatization step to yield the phenanthrene scaffold. Iodine is often used as an oxidizing agent in this process[1][2].

Palladium-Catalyzed Domino One-Pot Reaction

A modern and efficient approach involves a palladium-catalyzed domino reaction. This one-pot synthesis can utilize aryl iodides and ortho-bromobenzoyl chlorides as starting materials. The reaction sequence often involves a Heck coupling followed by an intramolecular cyclization, offering a versatile route to a variety of substituted phenanthrenes[3].

Biological Activities and Therapeutic Potential

Phenanthrene derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of phenanthrene derivatives against various cancer cell lines. Their planar structure allows them to intercalate with DNA, a key mechanism contributing to their anticancer properties.

Table 1: Anticancer Activity of Phenanthrene Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cymucronin C | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [4] |

| Cymucronin I | U-87 MG (Glioblastoma) | 17.08 ± 3.72 | [4] |

| Phenanthrene Derivative 4 | THP-1 (Leukemia) | Promising | [5] |

| Phenanthrene Derivative 6 | THP-1 (Leukemia) | Promising | [5] |

| Phenanthrene Derivative 7 | THP-1 (Leukemia) | Promising | [5] |

Anti-inflammatory Activity

Phenanthrene derivatives have been shown to possess significant anti-inflammatory properties. A key mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.

Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives (IC50 values)

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 7 | BV-2 (Microglial cells) | NO Production Inhibition | 1.9 | [6] |

| Compound 32 | BV-2 (Microglial cells) | NO Production Inhibition | 5.0 | [6] |

| Compound 33 | BV-2 (Microglial cells) | NO Production Inhibition | 1.0 | [6] |

Neuroprotective and Antioxidant Activities

Certain phenanthrene derivatives exhibit neuroprotective effects, partly through their antioxidant and acetylcholinesterase (AChE) inhibitory activities. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of phenanthrene derivatives.

Synthesis of Phenanthrene Derivatives via Heck Coupling and Photocyclization

This protocol describes a two-step synthesis of phenanthrene derivatives.

-

Heck Vinylation: An aryl iodide is reacted with a styrene derivative in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base (e.g., Et3N) in a suitable solvent (e.g., DMF). The reaction mixture is heated to afford the corresponding stilbene derivative.

-

Photocyclization: The synthesized stilbene derivative is dissolved in a solvent such as toluene. A catalytic amount of iodine is added, and the solution is irradiated with a UV lamp (e.g., high-pressure mercury lamp) while bubbling air or oxygen through the mixture. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the phenanthrene derivative[1][2][3].

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the phenanthrene derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined[7].

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the inhibitory effect of compounds on NO production in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After attachment, they are pre-treated with different concentrations of the phenanthrene derivatives for a short period before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells[8][9][10][11][12].

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK, phospho-IκBα, and their total forms) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[13][14][15][16].

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Reaction Mixture: A solution of the phenanthrene derivative at various concentrations is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined[17][18][19][20].

Neuroprotective Activity Assessment: Acetylcholinesterase (AChE) Inhibition Assay

This assay, often based on the Ellman method, measures the inhibition of AChE activity.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer), the phenanthrene derivative at various concentrations, and the AChE enzyme.

-

Pre-incubation: The mixture is pre-incubated for a short period.

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm.

-

Calculation: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme[21][22][23][24][25].

Signaling Pathways and Molecular Mechanisms

The biological effects of phenanthrene derivatives are often mediated through their interaction with key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some phenanthrene derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.

Caption: Inhibition of the NF-κB signaling pathway by phenanthrene derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical pathway involved in inflammation and cancer. Phenanthrene derivatives have been shown to modulate this pathway, often by inhibiting the phosphorylation of key MAPK proteins, which in turn affects downstream cellular processes.

Caption: Modulation of the MAPK signaling pathway by phenanthrene derivatives.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized phenanthrene derivatives.

Caption: A typical experimental workflow for screening phenanthrene derivatives.

References

- 1. Photochemical rearrangement of diarylethenes: synthesis of functionalized phenanthrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Detection of both NF-κB and p38 MAPK activation by western blot [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 23. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. sigmaaldrich.com [sigmaaldrich.com]

The Human Metabolic Landscape of Phenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a constituent of various commercial products. While not classified as a human carcinogen, its metabolism is of significant interest to researchers and toxicologists. Phenanthrene serves as a valuable non-carcinogenic model for understanding the metabolic activation and detoxification pathways of more potent carcinogenic PAHs, such as benzo[a]pyrene, due to structural similarities in their metabolic routes. This technical guide provides an in-depth overview of the known human metabolites of phenanthrene compounds, detailing the enzymatic pathways involved, quantitative data on metabolite levels, and the experimental protocols for their analysis.

Metabolic Pathways of Phenanthrene in Humans

The biotransformation of phenanthrene in humans is a complex process primarily occurring in the liver, involving a series of enzymatic reactions categorized into Phase I and Phase II metabolism. The primary goal of these reactions is to increase the water solubility of the lipophilic phenanthrene molecule, facilitating its excretion from the body.

Phase I Metabolism: Functionalization

Phase I metabolism introduces or exposes functional groups on the phenanthrene ring structure, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily . Key CYP isozymes involved in phenanthrene metabolism include CYP1A1, CYP1A2, CYP1B1, and CYP3A4. These enzymes convert phenanthrene into several reactive intermediates and metabolites:

-

Epoxides: The initial oxidation of phenanthrene by CYPs forms phenanthrene epoxides at different positions on the aromatic rings (e.g., phenanthrene-1,2-oxide, phenanthrene-3,4-oxide, and phenanthrene-9,10-oxide).

-

Dihydrodiols: These epoxides can be hydrolyzed by epoxide hydrolase (EH) to form trans-dihydrodiols, such as phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol.

-

Phenols (Phenanthrols): Phenanthrene can also be directly hydroxylated by CYPs to form various phenanthrol isomers (e.g., 1-hydroxyphenanthrene, 2-hydroxyphenanthrene, 3-hydroxyphenanthrene, 4-hydroxyphenanthrene, and 9-hydroxyphenanthrene).

-

Diol Epoxides: The dihydrodiols can undergo a second round of epoxidation by CYPs to form highly reactive diol epoxides. The formation of a "bay-region" diol epoxide is a critical step in the metabolic activation of many carcinogenic PAHs.

-

Tetraols: Diol epoxides are subsequently hydrolyzed by epoxide hydrolase to form tetrahydro-tetrols (tetraols), such as r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT).

-

Ortho-Quinones: Dihydrodiols can also be oxidized by dihydrodiol dehydrogenases (DD) and aldo-keto reductases (AKRs) to form catechols, which are unstable and readily auto-oxidize to form ortho-quinones (e.g., phenanthrene-1,2-dione and phenanthrene-3,4-dione). These quinones are redox-active and can generate reactive oxygen species (ROS), contributing to oxidative stress.[1]

Phase II Metabolism: Conjugation

The functionalized metabolites from Phase I are then conjugated with endogenous hydrophilic molecules in Phase II reactions to further increase their water solubility and facilitate their excretion in urine and feces. The primary conjugation reactions for phenanthrene metabolites include:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs) , this process adds a glucuronic acid moiety to hydroxylated metabolites.

-

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to hydroxylated metabolites.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate reactive intermediates like epoxides with glutathione, leading to the formation of mercapturic acids which are excreted in urine.

Signaling Pathways Involved in Phenanthrene Metabolism

The metabolism of phenanthrene is tightly regulated by cellular signaling pathways that sense the presence of xenobiotics and orchestrate an adaptive response.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of many xenobiotic-metabolizing enzymes, including several CYP1 family members (CYP1A1, CYP1A2, and CYP1B1).

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon entering the cell, phenanthrene binds to the cytosolic AhR, which is complexed with heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and Src kinase. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, upregulating their transcription. This leads to an increased production of Phase I and Phase II enzymes involved in phenanthrene metabolism.

Nrf2 Signaling Pathway

The formation of reactive metabolites, such as ortho-quinones, during phenanthrene metabolism can lead to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary cellular defense mechanism against oxidative stress.

References

Methodological & Application

Phenanthrene-2,9-diol Derivatives: A Promising Scaffold for Novel Pharmaceutical Agents

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phenanthrene core, a three-ring aromatic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with diverse biological activities. Among these, dihydroxyphenanthrenes are of particular interest due to their potential to interact with various biological targets. While phenanthrene-2,9-diol itself is not extensively documented as a direct precursor in readily available literature, its structural isomers and substituted analogs, such as 2,7-dihydroxy-4,6-dimethoxyphenanthrene and 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene, have emerged as potent modulators of key cellular signaling pathways implicated in inflammation and cancer. This document provides an overview of the therapeutic potential of these phenanthrene diol derivatives, detailed protocols for their synthesis and biological evaluation, and a summary of their activity.

Therapeutic Potential and Mechanism of Action

Phenanthrene diol derivatives have demonstrated significant potential in two primary therapeutic areas: anti-inflammatory and anticancer applications.

Anti-inflammatory Activity: Certain dihydroxyphenanthrene derivatives have been shown to exert potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Dihydroxyphenanthrene derivatives can interfere with this cascade, preventing NF-κB activation and thereby suppressing the inflammatory response.

Anticancer Activity: The cytotoxic effects of specific dihydroxyphenanthrene analogs against various cancer cell lines highlight their potential as anticancer agents. One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death, through the modulation of the p53 signaling pathway. The p53 protein, often referred to as the "guardian of the genome," is a tumor suppressor that plays a critical role in responding to cellular stress, such as DNA damage. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or, in cases of severe damage, initiate apoptosis. Some dihydroxyphenanthrene derivatives have been observed to upregulate p53 expression, leading to the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the biological activity of representative dihydroxyphenanthrene derivatives.

| Compound | Biological Activity | Cell Line(s) | IC50 Value(s) | Reference(s) |

| 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene | Cytotoxic | HeLa, Hep G2 | 0.42 µM, 0.20 µM | [1] |

| 2,7-dihydroxy-4,6-dimethoxyphenanthrene | Anti-inflammatory | BV-2 microglia | ~1-10 µM (NO inhibition) |

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of dihydroxyphenanthrene derivatives. A common and adaptable method for synthesizing the phenanthrene core is the photocyclization of stilbene precursors.

Protocol 1: Synthesis of Dihydroxyphenanthrene Derivatives via Photocyclization

This protocol describes a general method for synthesizing a dihydroxyphenanthrene core, which can then be further modified.

Materials:

-

Substituted stilbene precursor (e.g., a dihydroxydimethoxystilbene)

-

Solvent (e.g., methanol, ethanol)

-

Iodine (catalyst)

-

High-pressure mercury lamp or other suitable UV light source

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation of the Stilbene Solution: Dissolve the substituted stilbene precursor in a suitable solvent (e.g., methanol) in a quartz reaction vessel. The concentration will depend on the specific precursor and should be optimized.

-

Photocyclization: Add a catalytic amount of iodine to the solution. Irradiate the solution with a high-pressure mercury lamp. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired dihydroxyphenanthrene derivative.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anti-inflammatory Activity (NF-κB Inhibition)

This protocol outlines a method to assess the ability of a synthesized phenanthrene diol derivative to inhibit NF-κB activation in a cellular model.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Synthesized phenanthrene diol derivative

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for phospho-IκBα, total IκBα, and a loading control like β-actin)

-

Reagents for immunofluorescence (antibodies for NF-κB p65 subunit, DAPI)

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells to an appropriate confluency. Pre-treat the cells with various concentrations of the synthesized phenanthrene diol derivative for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes) to induce NF-κB activation.

-

Western Blot Analysis:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.

-

Use a suitable secondary antibody and visualize the protein bands. A decrease in the phospho-IκBα/total IκBα ratio indicates inhibition of the NF-κB pathway.

-

-

Immunofluorescence Analysis:

-

Fix and permeabilize the treated cells.

-

Incubate with an antibody against the NF-κB p65 subunit.

-

Use a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. Inhibition of NF-κB translocation will be observed as the retention of the p65 subunit in the cytoplasm.

-

Protocol 3: Evaluation of Cytotoxic Activity (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effect of a synthesized phenanthrene diol derivative on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Synthesized phenanthrene diol derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized phenanthrene diol derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Caption: General workflow for the synthesis of dihydroxyphenanthrenes.

Caption: Inhibition of the NF-κB signaling pathway by phenanthrene diol derivatives.

Caption: Induction of apoptosis by phenanthrene diol derivatives via the p53 pathway.

References

Applications of Phenanthrene-2,9-diol in Polymer Chemistry: A Review of Available Literature

A comprehensive review of scientific literature reveals no specific applications of Phenanthrene-2,9-diol as a monomer or direct precursor in polymer chemistry. While the broader family of phenanthrene derivatives has been explored for the development of various polymeric materials, direct utilization of this compound in polymerization processes is not documented in the reviewed sources.

Researchers and scientists interested in the development of novel polymers often investigate aromatic diols for their potential to impart rigidity, thermal stability, and specific optical or electronic properties to the resulting materials. However, based on the available scientific literature, this compound has not been a focus of such research endeavors.

While no direct applications of this compound were identified, the following sections detail related research on other phenanthrene derivatives in polymer chemistry to provide a broader context.

Flame-Retardant Polyurethanes from a Phosphorus-Containing Phenanthrene Derivative

A notable application of a phenanthrene-related diol is in the synthesis of flame-retardant polyurethane elastomers. In this case, a phosphorus-rich diol monomer is synthesized from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and terephthalaldehyde. This diol is then used to create polyurethanes with enhanced thermal stability and flame retardancy.

Conjugated Polymers Based on Phenanthrene Derivatives

Phenanthrene and its derivatives, excluding the 2,9-diol, have been utilized in the synthesis of conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenanthrene moiety can be incorporated into the polymer backbone to influence the electronic and photophysical properties of the material.

General Synthesis of Polyesters and Polyurethanes from Aromatic Diols

In principle, a diol such as this compound could potentially be used in condensation polymerization reactions to form polyesters or polyurethanes.

Hypothetical Polyesterification Workflow:

Caption: Hypothetical workflow for the synthesis of a polyester from this compound.

Hypothetical Polyurethane Synthesis Workflow:

Development of Phenanthrene-2,9-diol-based Fluorescent Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of fluorescent probes based on the Phenanthrene-2,9-diol scaffold. While specific research on the 2,9-diol isomer is limited, this guide leverages findings from analogous phenanthrene derivatives to provide a comprehensive framework for designing, synthesizing, and applying these probes in various research and drug development contexts.

Introduction to Phenanthrene-based Fluorescent Probes